molecular formula C10H13FO3S B147173 3-Fluoropropyl 4-methylbenzenesulfonate CAS No. 312-68-5

3-Fluoropropyl 4-methylbenzenesulfonate

Cat. No.: B147173
CAS No.: 312-68-5
M. Wt: 232.27 g/mol
InChI Key: PYCKJIAEKJWSKM-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-methylbenzenesulfonate is a synthetic chemical compound with the molecular formula C10H13FO3S. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents . This compound has gained importance in the scientific research community due to its unique properties and wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-fluoropropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzenesulfonic acid and 3-fluoropropanol.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonates such as 3-aminopropyl 4-methylbenzenesulfonate.

    Hydrolysis: Products are 4-methylbenzenesulfonic acid and 3-fluoropropanol.

    Oxidation: Products include sulfonic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Fluoropropyl 4-methylbenzenesulfonate serves as a versatile building block in organic synthesis. Its sulfonate group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-fluoropropanol in the presence of a base like pyridine or triethylamine. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications.

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is being investigated for its potential in drug development. It acts as a precursor for biologically active compounds, particularly those targeting specific enzymes or receptors . For instance, it has been utilized in the synthesis of radiotracers for imaging tumor MDM2 expression levels, which is crucial for cancer diagnostics .

Case Studies

  • Radiotracer Development : A study demonstrated the use of this compound in creating fluorine-18 labeled compounds for positron emission tomography (PET), enhancing the visualization of tumors in vivo .
  • Anticancer Agents : Research shows that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy .

Biological Research

Biological Activity

The compound's ability to modulate biological activity makes it a candidate for further exploration in biological research. Its interaction with cellular targets can influence enzyme activity and receptor modulation, which is critical for understanding disease mechanisms and developing new therapeutic strategies .

In Vitro Studies

In vitro studies have highlighted its efficacy in inhibiting cell proliferation in various cancer cell lines while showing reduced toxicity to normal hepatocytes . This selectivity is pivotal for developing safer anticancer therapies.

Industrial Applications

Specialty Chemicals Production

This compound is also used in producing specialty chemicals and materials, including polymers and surfactants. Its unique chemical properties allow it to act as an effective intermediate in synthesizing various industrial compounds.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Chemical SynthesisBuilding block for organic synthesisSynthesis of pharmaceuticals
Medicinal ChemistryPrecursor for biologically active compoundsDevelopment of radiotracers for PET imaging
Biological ResearchModulation of enzyme activity and receptor interactionsSelective cytotoxicity studies
Industrial ApplicationsProduction of specialty chemicals and materialsUse in polymer synthesis

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 4-methylbenzenesulfonate can be inferred from the properties of similar fluorine-containing compounds. In the context of COX-2 inhibitors, the fluorine atom increases the selectivity for COX-2 over COX-1, which is desirable to minimize side effects while retaining anti-inflammatory properties. The compound interacts with molecular targets and pathways involved in inflammation and pain modulation.

Comparison with Similar Compounds

3-Fluoropropyl 4-methylbenzenesulfonate is unique due to its specific structural features and reactivity. Similar compounds include:

    4-Methylbenzenesulfonyl chloride: Used as a precursor in the synthesis of this compound.

    3-Fluoropropanol: Another precursor used in the synthesis.

    4-Methylbenzenesulfonic acid: A product of hydrolysis of this compound.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research and industrial contexts.

Biological Activity

3-Fluoropropyl 4-methylbenzenesulfonate is a compound of increasing interest in biochemical research due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated propyl group attached to a methyl-substituted benzenesulfonate moiety. The presence of the fluorine atom enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Modulation : The sulfonate group can form strong ionic interactions with positively charged amino acids in proteins, influencing enzyme activity and receptor modulation.
  • Cell Membrane Permeability : The fluorinated propyl chain increases the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy in biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer research and pharmacological studies:

  • Inhibitory Effects on Cancer Cells : In studies involving various cancer cell lines, including HepG2 (a liver cancer cell line), the compound demonstrated potential inhibitory effects on cell proliferation, suggesting its role as a candidate for anticancer drug development .
  • Endocannabinoid System Modulation : It has been investigated as a modulator of endocannabinoid biosynthesis, specifically targeting diacylglycerol lipase (DAGL), which plays a crucial role in the metabolism of endocannabinoids. The compound showed significant inhibitory activity against DAGLα and DAGLβ, indicating its potential therapeutic applications in neurological disorders .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Fibrolamellar Hepatocellular Carcinoma (FL-HCC) :
    • A study synthesized [19F]HX-01 using this compound and explored its cellular uptake in FL-HCC models. This research aimed to identify biomarkers for targeted therapies in this rare cancer type, which predominantly affects adolescents .
  • Activity-Based Protein Profiling (ABPP) :
    • Competitive ABPP was employed to evaluate the selectivity and activity of fluorine-containing compounds like DH439 (related to this compound) on mouse brain membranes. The findings indicated that these compounds could selectively inhibit DAGL without significantly affecting other serine hydrolases, showcasing their potential for neurological applications .

Research Findings Summary

Study FocusKey Findings
Cancer Cell ProliferationInhibitory effects observed in HepG2 cells; potential anticancer properties .
Endocannabinoid ModulationSignificant inhibition of DAGLα and DAGLβ; implications for neurological disorders .
FL-HCC Biomarker IdentificationSynthesis of [19F]HX-01 for targeted therapy development in FL-HCC .

Properties

IUPAC Name

3-fluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCKJIAEKJWSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422868
Record name 3-fluoropropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-68-5
Record name 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoropropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoroprop-1-yl toluene-4-sulphonate
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Synthesis routes and methods I

Procedure details

A mixture of 3-chloropropanol (2.5 mL, 30 mmol), KF (3.5 g, 60 mmol) and NaI (50 mg, 0.33 mmol) in ethylene glycol (10 mL) was placed in a round-bottom flask attached to a short-path distillation condenser. The mixture was heated at 130° C. and the resulting 3-fluoropropanol was collected as a colorless liquid. To a 0° C. solution of 3-fluoropropanol (600 mg, 7.68 mmol) in pyridine (8 mL) was added tosyl chloride (3.2 g, 16.78 mmol) over 30 min. The reaction mixture was stirred at 0° C. for 4 h and quenched by adding ice-cold water and EtOAc. The product fluorotosylate was purified as described in Method 14 above to afford compound 21 (1.2 g, 67%) as a slightly yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.83 (d, J=10.0 Hz, 1H), 7.38 (d, J=10.0 Hz, 2H), 4.59 (dt, J=50.0 & 5.0 Hz, 2H), 4.28 (dt, J=30.0 & 5.0 Hz, 2H), 2.47 (s, 3H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

5 g of 3-fluoro-propanol (64.03 mmol) and 18 ml of triethylamine (129.32 mmol) were dissolved in 50 ml dichloromethane. At 0-5° C., 12.9 g toluene-4-sulfonylchloride (67.66 mmol) were added and the reaction mixture stirred at room temperature for 18 h. Standard work-up yielded 13.7 g of toluene-4-sulfonic acid 3-fluoro-propyl ester.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Triethylamine (11 mL, 79.4 mmol), 4-dimethylaminopyridine (390 mg, 3.19 mmol), and p-toluenesulfonyl chloride (13.4 g, 70.4 mmol) were added to a mixture of commercially available 3-fluoropropan-1-ol (5.0 g, 64 mmol) and tetrahydrofuran (120 mL) under nitrogen atmosphere at 0° C., and the mixture was stirred at mom temperature for 90 hours. Water and ethyl acetate were added to the reaction mixture for partition. The organic layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated, the resultant residue was dissolved in dichloromethane and n-heptane, and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=10:1-2:1) to obtain the title compound (12.7 g, 85%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
390 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Fluoropropyl 4-methylbenzenesulfonate in the synthesis of the berberine derivative?

A1: In this study, this compound is used as an alkylating agent to introduce a fluoropropyl group to berberrubine. [] This reaction results in the formation of the target compound, [19F]HX-01, which is a fluorinated berberine derivative. [] You can find the paper here:

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